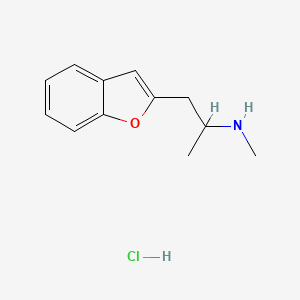

2-MAPB (hydrochloride)

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(1-benzofuran-2-yl)-N-methylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO.ClH/c1-9(13-2)7-11-8-10-5-3-4-6-12(10)14-11;/h3-6,8-9,13H,7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEDMUZZETVRTFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=CC=CC=C2O1)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100389-74-0 | |

| Record name | 2-(2-(Methylamino)propyl)benzofuran hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100389740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-(METHYLAMINO)PROPYL)BENZOFURAN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/036407P68N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physicochemical Characterization of 2-MAPB Hydrochloride: A Technical Guide

Executive Summary

This technical guide provides a rigorous characterization of 2-MAPB hydrochloride , a structural isomer of the entactogens 5-MAPB and 6-MAPB.[1] While often conflated with its more popular isomers, 2-MAPB possesses distinct physicochemical properties driven by the attachment of the alkylamine chain at the 2-position of the benzofuran ring.

This document is designed for researchers requiring precise data for analytical method development, formulation stability, and pharmacokinetic profiling. It synthesizes established forensic data (SWGDRUG) with theoretical modeling to fill gaps where experimental literature is sparse.[1]

Molecular Identity & Structural Analysis[1][2]

The core distinction of 2-MAPB is the furan ring substitution pattern. Unlike 5-MAPB (substitution on the benzene ring), 2-MAPB is substituted on the furan ring, significantly altering its electronic distribution and metabolic stability.[1]

Chemical Identifiers[2][3][4][5][6]

| Parameter | Value |

| IUPAC Name | 1-(1-benzofuran-2-yl)-N-methylpropan-2-amine hydrochloride |

| Common Name | 2-MAPB HCl |

| CAS Number (Salt) | 100389-74-0 |

| CAS Number (Base) | 806596-15-6 |

| Molecular Formula | C₁₂H₁₅NO[1][2][3][4] · HCl |

| Molecular Weight | 225.71 g/mol (Salt) / 189.25 g/mol (Base) |

| SMILES (Salt) | CNCC1=CC2=CC=CC=C2O1.Cl |

Synthetic Route & Salt Formation

The hydrochloride salt is the preferred form for research due to the volatility and oxidation susceptibility of the free base.

Figure 1: Synthetic pathway and salt formation logic. The final HCl addition step stabilizes the amine.

Physicochemical Profile

Solid-State Properties

The hydrochloride salt typically precipitates as a white to pale yellow crystalline powder.[1]

| Property | Experimental Value | Source/Method |

| Melting Point | 131.2 °C | SWGDRUG Monograph [1] |

| Appearance | Pale yellow/White crystalline powder | Visual Inspection |

| Hygroscopicity | Moderate | Requires desiccation |

Solution-State Properties

Solubility data is critical for preparing stock solutions for in vitro assays.[1]

| Solvent | Solubility (approx.) | Application |

| PBS (pH 7.2) | 10 mg/mL | Biological Assays |

| Ethanol | 10 mg/mL | Stock Solutions |

| DMSO | 25 mg/mL | High-Conc.[1] Stocks |

| DMF | 25 mg/mL | Organic Synthesis |

Ionization & Lipophilicity (Critical for Bioavailability)

Since specific experimental pKa values for 2-MAPB are rare in open literature, we rely on structural analogs and computational prediction, validated by the protocols below.

Protocol A: Potentiometric pKa Determination

Use this protocol to experimentally validate the pKa.

-

Preparation: Dissolve 5 mg of 2-MAPB HCl in 20 mL of degassed 0.1 M KCl (ionic strength adjustor).

-

Titration: Titrate with 0.1 M NaOH using an automatic potentiometric titrator (e.g., Mettler Toledo) under inert gas (N₂) to prevent carbonate formation.

-

Calculation: Plot pH vs. Volume of NaOH. The pKa is the pH at the half-equivalence point of the amine deprotonation.

-

Validation: Use a standard (e.g., quinine) to calibrate the electrode response.

Analytical Fingerprinting

Reliable identification requires correlating multiple spectral techniques.

Mass Spectrometry (GC-MS)

The fragmentation pattern is distinct for the 2-substituted isomer compared to the 5- and 6-isomers.[1]

-

Instrument: Agilent GC-MS (HP-5MS column).

-

Key Fragments (EI, 70eV):

| m/z | Intensity | Fragment Identity |

| 188 | Base Peak (100%) | [M-H]⁺ (Loss of hydrogen) |

| 157 | Major | Loss of methylamine moiety |

| 131 | Minor | Benzofuran cation |

| 58 | Significant | Immonium ion (C3H8N⁺) - Characteristic of N-methyl amines |

Fourier Transform Infrared (FTIR)

Mode: Attenuated Total Reflectance (ATR)

-

2962 cm⁻¹: C-H stretch (alkyl).[1]

-

2467 cm⁻¹: Amine salt (N-H⁺) stretch (broad).[1]

-

1612 cm⁻¹: Aromatic ring breathing (Benzofuran).[1]

-

1485 cm⁻¹: C-H bending.

-

754 cm⁻¹: C-H out-of-plane bending (Ortho-substituted benzene ring).[1]

Analytical Decision Tree

Use the following workflow to confirm identity and purity.

Figure 2: Analytical workflow for differentiating 2-MAPB from positional isomers.

Stability & Metabolic Pathways[1]

Stability Profile

-

Thermal: Stable up to melting point (131.2 °C).[1] Avoid temperatures >150 °C to prevent thermal degradation of the amine salt.

-

Hydrolytic: The benzofuran ring is generally stable to hydrolysis, but the salt can be hygroscopic. Store in a desiccator.

-

Photolytic: Benzofurans can undergo photo-oxidation.[1] Store in amber vials.

Metabolic Degradation (In Vivo Context)

Based on forensic toxicology reports [2], 2-MAPB undergoes metabolism similar to other benzofurans.[1]

Figure 3: Primary metabolic pathways identified in forensic case studies.[1]

Safety & Handling (GHS)[1]

Signal Word: WARNING

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Handling Protocol:

-

Always handle within a Class II Biosafety Cabinet or chemical fume hood.

-

Wear nitrile gloves and safety goggles.

-

In case of spill: Neutralize with dilute sodium bicarbonate before wiping with methanol.

References

-

SWGDRUG. (2016).[1][4][7] Monograph: 2-MAPB Hydrochloride. Scientific Working Group for the Analysis of Seized Drugs.[8]

-

Theofel, N., et al. (2021).[9] Toxicological investigations in a death involving 2-MAPB. Forensic Science International.

-

Cayman Chemical. (2024).[1] 2-MAPB (hydrochloride) Product Information.

-

Staeheli, S. N., et al. (2017). Postmortem distribution and redistribution of MDAI and 2-MAPB. Forensic Science International.

Sources

- 1. PubChemLite - [1-(1,3-dihydro-2-benzofuran-5-yl)propan-2-yl](methyl)amine hydrochloride (C12H17NO) [pubchemlite.lcsb.uni.lu]

- 2. 1-Benzofuran-2-ylmethanamine hydrochloride | C9H10ClNO | CID 22467483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-MAPB - Wikipedia [en.wikipedia.org]

- 4. swgdrug.org [swgdrug.org]

- 5. acdlabs.com [acdlabs.com]

- 6. swgdrug.org [swgdrug.org]

- 7. scribd.com [scribd.com]

- 8. SWGDRUG Home Page [swgdrug.org]

- 9. Toxicological investigations in a death involving 2-MAPB - PubMed [pubmed.ncbi.nlm.nih.gov]

1H NMR and 13C NMR spectral analysis of 2-MAPB

Technical Analysis of 2-MAPB: NMR Spectroscopic Characterization

Executive Summary

The structural characterization of 2-MAPB (1-(benzofuran-2-yl)-N-methylpropan-2-amine) presents a unique challenge in forensic and medicinal chemistry due to the prevalence of positional isomers (e.g., 5-MAPB, 6-MAPB). While Mass Spectrometry (MS) is the standard for sensitivity, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive gold standard for establishing regio-isomer identity.

This guide provides a rigorous technical framework for the analysis of 2-MAPB. It moves beyond simple peak listing to explain the causality of spectral features, ensuring you can confidently validate the presence of the benzofuran-2-yl moiety against its 3-, 4-, 5-, 6-, or 7-substituted analogs.

Structural Context & Numbering System

To ensure spectral accuracy, we must first define the spin system. 2-MAPB consists of a benzofuran core substituted at the C2 position with an N-methyl-2-aminopropyl side chain.

-

Side Chain: Chiral center at the propyl methine; typically analyzed as a racemic mixture in seized samples.

-

Critical Isomer Distinction: The presence of a proton at C3 (furan ring) and the absence of a proton at C2 are the primary NMR diagnostic markers.

Chemical Formula: C

Experimental Protocol

Sample Preparation

-

Solvent: Deuterated Chloroform (CDCl

) is the standard solvent. It minimizes exchangeable proton loss (NH) compared to protic solvents like Methanol-d-

Note: If the sample is a hydrochloride salt, add a micro-drop of NaOD or use CD

OD to sharpen the signals, though CDCl

-

-

Concentration: ~10-15 mg in 0.6 mL solvent for optimal signal-to-noise (S/N) in

C experiments.

Instrument Parameters

-

Frequency: Minimum 400 MHz recommended to resolve the aromatic multiplets.

-

Pulse Sequences:

- H: Standard zg30 (30° pulse) with 1-second relaxation delay.

- C: Proton-decoupled zgpg30 with NOE enhancement.

-

2D: HSQC (multiplicity-edited) is mandatory to distinguish CH/CH

from CH

H NMR Spectral Analysis

The proton spectrum of 2-MAPB is distinct from its popular analogs (5-MAPB/6-MAPB) primarily in the aromatic region .

The Aromatic Region (6.4 – 7.6 ppm)

This is the "Fingerprint Zone" for regio-isomer determination.

-

The Diagnostic H3 Proton (~6.45 ppm):

-

In 2-MAPB, the substituent is at C2. Therefore, the proton at C3 is preserved.

-

Appearance: A singlet (s) or fine doublet (d) typically found upfield relative to the benzene ring protons, around 6.40 – 6.50 ppm .

-

Mechanistic Insight: This high-field shift is due to the electron-rich nature of the furan ring's

-position. -

Differentiation: In 5-MAPB or 6-MAPB, the C2 and C3 protons are both present, appearing as a pair of doublets with a characteristic coupling constant (

Hz). In 2-MAPB, this coupling is absent or altered, and H3 stands alone.

-

-

The Benzene Ring (7.1 – 7.5 ppm):

-

Protons H4, H5, H6, and H7 form a 4-spin system.

-

H4/H7: Typically appear as doublets or multiplets at the lower field end (7.4 – 7.5 ppm ).

-

H5/H6: Appear as a multiplet (td or t) around 7.1 – 7.3 ppm .

-

The Aliphatic Side Chain (1.0 – 3.0 ppm)

The side chain follows the classic "methamphetamine-like" pattern but with shifts influenced by the benzofuran ring.

-

Benzylic CH

(~2.8 – 3.0 ppm):-

These protons are diastereotopic due to the adjacent chiral center.

-

Appearance: AB part of an ABX system (dd or multiplet).

-

-

Methine CH (~2.9 – 3.1 ppm):

-

Multiplet (hextet-like). Controls the coupling to the terminal methyl and benzylic protons.

-

-

N-Methyl (~2.45 ppm):

-

Strong Singlet (s). Integration = 3H.

-

Validation: If the sample is a salt, this peak may broaden or shift downfield.

-

-

Terminal Methyl (~1.10 ppm):

-

Doublet (d),

Hz. Integration = 3H.

-

C NMR Spectral Analysis

The carbon spectrum provides the "skeleton" verification.

| Carbon Type | Chemical Shift ( | Assignment Logic |

| C2 (Quaternary) | 155.0 - 158.0 | Attached to Oxygen and Side Chain. Most deshielded non-carbonyl C. |

| C7a (Quaternary) | 153.0 - 155.0 | Bridgehead carbon attached to Oxygen. |

| C3a (Quaternary) | 128.0 - 129.0 | Bridgehead carbon. |

| Ar-CH (Benzene) | 120.0 - 125.0 | Typical aromatic methines (C4, C5, C6, C7). |

| C3 (Furan CH) | 103.0 - 105.0 | Diagnostic: Significantly upfield compared to benzene carbons. |

| CH (Methine) | 55.0 - 57.0 | Adjacent to Nitrogen. |

| N-CH | 33.0 - 35.0 | N-methyl carbon. |

| Benzylic CH | 35.0 - 38.0 | Linker between ring and amine. |

| Terminal CH | 19.0 - 20.0 | End of the propyl chain. |

Isomer Differentiation Logic (Workflow)

The most critical task for the analyst is distinguishing 2-MAPB from 5-MAPB or 6-MAPB. Use the following logic flow, visualized below.

Figure 1: Decision tree for distinguishing 2-MAPB from its positional isomers using

Summary of Characteristic Resonances

The following table synthesizes data from forensic monographs and benzofuran structural principles [1, 2].

| Moiety | Proton ( | Multiplicity | Carbon ( |

| Furan H3 | 6.45 | s | 104.2 |

| Ar-H (Benzene) | 7.15 – 7.50 | m | 111.0 – 124.0 |

| Benzylic CH | 2.85, 2.95 | dd (ABX) | 36.5 |

| Methine CH | 3.05 | m | 56.2 |

| N-CH | 2.42 | s | 33.8 |

| Terminal CH | 1.12 | d ( | 19.5 |

Note: Values are for free base in CDCl

References

-

Shevyrin, V., & Shafran, Y. (2017).[4][5] Distinguishing of 2-MAPB and 6-MAPB: Solution of the problem . Journal of Mass Spectrometry, 52(10), 633–637.[4] [Link]

-

Stanczuk, A., Morris, N., Gardner, E. A., & Kavanagh, P. (2013).[1] Identification of (2-aminopropyl)benzofuran (APB) phenyl ring positional isomers in internet purchased products . Drug Testing and Analysis, 5(4), 270–276.[1] [Link]

-

SWGDRUG. (2016). Monographs: 2-MAPB . Scientific Working Group for the Analysis of Seized Drugs. [Link]

Sources

- 1. Identification of (2-aminopropyl)benzofuran (APB) phenyl ring positional isomers in internet purchased products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. researchgate.net [researchgate.net]

- 4. Distinguishing of 2-MAPB and 6-MAPB: Solution of the problem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2-MAPB

This guide provides a comprehensive analysis of the mass spectrometric behavior of 1-(benzofuran-2-yl)-N-methylpropan-2-amine (2-MAPB), a synthetic empathogen, under electron ionization (EI). It is intended for researchers, forensic chemists, and drug development professionals who require a detailed understanding of its fragmentation for unambiguous identification and characterization.

Introduction: The Analytical Challenge of Positional Isomerism

2-MAPB is a psychoactive substance belonging to the aminopropylbenzofuran class.[1][2] A significant analytical challenge arises from its structural similarity to isomers such as 6-MAPB, where the aminopropyl group is attached at a different position on the benzofuran ring. Standard gas chromatography-mass spectrometry (GC-MS) with quadrupole detection can produce ambiguous results when attempting to differentiate these isomers.[3][4] Therefore, a thorough understanding of the specific fragmentation pathways of 2-MAPB is crucial for its definitive identification. This guide will elucidate these pathways, providing the foundational knowledge for developing robust analytical methods.

Core Fragmentation Mechanisms of 2-MAPB

The mass spectrum of 2-MAPB is dominated by fragmentation events characteristic of phenethylamines and molecules containing heteroatoms.[5] The primary mechanism is alpha-cleavage , a common fragmentation pathway for amines, driven by the stabilization of the resulting cation by the lone pair of electrons on the nitrogen atom.[4]

Upon electron ionization, a radical cation (M•+) is formed. The most energetically favorable fragmentation of this molecular ion is the cleavage of the carbon-carbon bond alpha to the nitrogen atom. This results in the formation of a stable iminium cation, which is often the base peak in the mass spectrum.

Elucidation of the 2-MAPB Fragmentation Pattern

The electron ionization mass spectrum of 2-MAPB is characterized by several key fragments. The fragmentation pathways are outlined below, with corresponding m/z values and proposed structures.

Primary Fragmentation: Alpha-Cleavage

The most significant fragmentation pathway for 2-MAPB is the alpha-cleavage of the Cα-Cβ bond, leading to the formation of the highly stable N-methyl-1-ethaniminium cation at m/z 58 .[6][7] This fragment is typically the base peak in the EI-mass spectrum.

-

Molecular Ion (M•+): m/z 189

-

Alpha-Cleavage: The molecular ion undergoes cleavage of the bond between the carbon bearing the amine and the adjacent carbon of the ethyl chain.

-

Resulting Fragments:

-

Iminium Cation (Base Peak): [C₃H₈N]⁺ at m/z 58

-

Benzofuranmethyl Radical: [C₉H₇O]• at m/z 131 (neutral, not detected)

-

Secondary Fragmentation Pathways

Further fragmentation of the molecular ion and primary fragments gives rise to other characteristic ions in the spectrum.

-

Formation of the Benzofuranylmethyl Cation (m/z 131): While the benzofuranylmethyl radical is the neutral species in the primary alpha-cleavage, the corresponding cation can also be formed, although typically at a lower intensity than the m/z 58 fragment.

-

Formation of the Ion at m/z 159: This fragment arises from a rearrangement and subsequent loss of an ethyl group from the molecular ion.[6]

The key fragmentation pathways of 2-MAPB under electron ionization are visualized in the following diagram:

Quantitative Data Summary

The following table summarizes the characteristic ions observed in the mass spectrum of 2-MAPB. The relative intensities are approximate and can vary depending on the specific instrumentation and analytical conditions.

| m/z | Proposed Ion | Formula | Relative Intensity |

| 189 | Molecular Ion | [C₁₂H₁₅NO]•⁺ | Low |

| 159 | [M - C₂H₅]⁺ | [C₁₀H₁₀NO]⁺ | Low to Medium |

| 131 | Benzofuranylmethyl Cation | [C₉H₇O]⁺ | Medium |

| 58 | Iminium Cation (Base Peak) | [C₃H₈N]⁺ | 100% |

Experimental Protocol: GC-MS Analysis of 2-MAPB

This section provides a detailed, field-proven methodology for the analysis of 2-MAPB using gas chromatography-mass spectrometry, based on established forensic protocols.

Sample Preparation

The choice of sample preparation is critical for achieving accurate and reproducible results. For seized drug samples, a simple dilution is often sufficient.

-

Step 1: Accurately weigh approximately 1 mg of the suspected 2-MAPB sample.

-

Step 2: Dissolve the sample in 1 mL of a suitable solvent, such as methanol or chloroform.

-

Step 3: Vortex the sample until fully dissolved.

-

Step 4: If necessary, perform a serial dilution to bring the concentration within the linear range of the instrument.

Causality: Methanol and chloroform are chosen for their ability to readily dissolve 2-MAPB and their compatibility with GC-MS analysis. A well-dissolved and appropriately diluted sample prevents column overloading and ensures accurate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

The following parameters are recommended for the analysis of 2-MAPB. These are based on the SWGDRUG monograph and are considered a reliable starting point for method development.

| Parameter | Setting | Rationale |

| Gas Chromatograph | ||

| Column | HP-5MS (or equivalent) | A non-polar 5% phenyl-methylpolysiloxane column provides excellent separation for a wide range of drug compounds. |

| Column Dimensions | 30 m x 0.25 mm ID x 0.25 µm film thickness | Standard dimensions for good resolution and sample capacity. |

| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |

| Flow Rate | 1.0 mL/min (constant flow) | Ensures reproducible retention times. |

| Inlet Temperature | 280 °C | Promotes rapid and complete vaporization of the analyte. |

| Injection Volume | 1 µL | A standard volume for routine analysis. |

| Split Ratio | 20:1 | Prevents column overloading and maintains sharp peak shapes. |

| Oven Program | Initial: 100 °C, hold 1 min; Ramp: 12 °C/min to 300 °C; Hold: 9 min | A temperature ramp allows for the separation of compounds with a range of boiling points. |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for generating reproducible fragmentation patterns. |

| Ionization Energy | 70 eV | The standard energy for creating extensive and comparable mass spectral libraries. |

| Mass Scan Range | 30-550 amu | A wide scan range ensures the detection of all relevant fragments and potential impurities. |

| Source Temperature | 230 °C | An elevated source temperature prevents condensation of the analyte. |

| Quadrupole Temp. | 150 °C | Maintains stable ion transmission. |

Analytical Workflow Diagram

The following diagram illustrates the typical workflow for the analysis of a suspected 2-MAPB sample.

Potential Impurities and Synthetic Byproducts

The synthesis of 2-MAPB can involve various chemical routes, and as with any synthetic process, impurities and byproducts may be present in the final product.[8][9][10] A common synthetic precursor for benzofuran derivatives is salicylaldehyde.[8] Incomplete reactions or side reactions during the synthesis can lead to the presence of unreacted starting materials or related benzofuran compounds. A comprehensive analysis of a seized sample should consider the potential presence of these impurities, which may have their own characteristic mass spectra.

Conclusion

The mass spectrometry fragmentation pattern of 2-MAPB is dominated by a characteristic alpha-cleavage, resulting in a base peak at m/z 58. The presence of this ion, along with the molecular ion at m/z 189 and other minor fragments, provides a strong basis for its identification. When coupled with chromatographic separation, this detailed understanding of its fragmentation allows for the confident differentiation of 2-MAPB from its positional isomers and other related compounds. The experimental protocol outlined in this guide provides a robust and reliable method for the analysis of 2-MAPB in a forensic or research setting.

References

-

Comparison of CID spectra for protonated molecules of 2-MAPB (on top)... - ResearchGate. Available at: [Link]

-

Fragmentation of 2‐aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry - ResearchGate. Available at: [Link]

-

Fragmentation pathways of 2‐MAPB and 5‐MAPB in electron ionization mass... | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

2-MAPB (hydrochloride) - Analytical Standards - CAT N°: 17140 - Bertin bioreagent. Available at: [Link]

-

Analysis of designer drugs in human blood using gas chromatography- mass spectrometry. Available at: [Link]

-

2-MAPB - Wikipedia. Available at: [Link]

-

part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives - PubMed. Available at: [Link]

-

2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase - PubMed. Available at: [Link]

-

Distinguishing of 2-MAPB and 6-MAPB: Solution of the problem - PubMed. Available at: [Link]

-

Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation - Frontiers. Available at: [Link]

-

Alpha (α) Cleavage - Chemistry Steps. Available at: [Link]

-

New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - MDPI. Available at: [Link]

-

6.11: Fragmentation Pathways - Chemistry LibreTexts. Available at: [Link]

-

Analysis of Drugs of Abuse by Gas Chromatography–Mass Spectrometry (GC-MS). Available at: [Link]

-

Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry - MDPI. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]

- 3. Distinguishing of 2-MAPB and 6-MAPB: Solution of the problem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]

- 5. Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and antimicrobial activity of some novel derivatives of benzofuran: part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Buy 1-(benzofuran-5-yl)-N-Methylpropan-2-aMine | 1354631-77-8 [smolecule.com]

- 10. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity [mdpi.com]

infrared spectroscopy (FTIR) analysis of 2-MAPB hydrochloride

Technical Guide: Infrared Spectroscopy (FTIR) Analysis of 2-MAPB Hydrochloride

Executive Summary This technical guide outlines the protocol for the identification of 2-MAPB hydrochloride (1-(benzofuran-2-yl)-N-methylpropan-2-amine HCl) using Fourier Transform Infrared Spectroscopy (FTIR). Designed for forensic analysts and pharmaceutical researchers, this document details sample preparation, spectral acquisition parameters, and critical peak assignments necessary to differentiate 2-MAPB from its structural isomers (5-MAPB, 6-MAPB) and related benzofurans.

Introduction & Chemical Context

2-MAPB is a synthetic benzofuran derivative and a positional isomer of the more commonly encountered 5-MAPB and 6-MAPB. It functions as a monoamine releaser with structural similarities to MDMA. In forensic contexts, it is frequently encountered as a hydrochloride salt.

The core analytical challenge lies in distinguishing 2-MAPB from its isomers. While Mass Spectrometry (GC-MS) often yields identical fragmentation patterns (m/z 58, 131, 158) for these isomers, FTIR provides a unique "fingerprint" based on the specific vibrational modes of the benzofuran ring substitution pattern.

Chemical Data:

-

IUPAC Name: 1-(1-benzofuran-2-yl)-N-methylpropan-2-amine hydrochloride

-

CAS Number: 100389-74-0 (HCl)

-

Molecular Formula: C12H15NO[1] • HCl

-

Molecular Weight: 225.7 g/mol [1]

Experimental Methodology

To ensure reproducibility and spectral quality suitable for library matching, the following Attenuated Total Reflectance (ATR) protocol is recommended. This method minimizes sample preparation time while maximizing throughput.

Equipment & Reagents:

-

Instrument: FTIR Spectrometer (e.g., Thermo Nicolet iS50, Agilent Cary 630, or equivalent).

-

Accessory: Diamond ATR (Single-bounce or 3-bounce). Diamond is preferred for its durability against hard crystalline salts.

-

Solvents: Isopropanol or Methanol (analytical grade) for cleaning the crystal.

Acquisition Parameters:

| Parameter | Setting | Rationale |

|---|---|---|

| Spectral Range | 4000 – 400 cm⁻¹ | Covers fundamental functional groups and the fingerprint region. |

| Resolution | 4 cm⁻¹ | Standard forensic resolution; balances signal-to-noise (S/N) with peak separation. |

| Scans | 32 (Sample) / 32 (Background) | Sufficient to average out random noise without excessive acquisition time. |

| Apodization | Happ-Genzel or Strong | Reduces spectral leakage (side lobes) around sharp crystalline peaks. |

| Correction | ATR Correction (Optional) | Apply only if comparing against a transmission (KBr) library. |

Protocol Steps:

-

System Blank: Clean the ATR crystal with isopropanol. Collect a background spectrum to ensure the path is free of contaminants (e.g., silicone oil, skin oils).

-

Sample Loading: Place approximately 2–5 mg of the 2-MAPB HCl powder directly onto the center of the diamond crystal.

-

Contact Pressure: Lower the pressure arm until the force gauge indicates optimal contact. Note: Inconsistent pressure can alter peak intensity ratios.

-

Acquisition: Collect the sample spectrum.

-

Cleaning: Wipe the crystal immediately with isopropanol. Run a check scan to confirm no carryover before the next sample.

Spectral Analysis & Peak Assignment

The FTIR spectrum of 2-MAPB HCl is characterized by a complex fingerprint region due to the benzofuran moiety and the amine salt formation. The following table synthesizes empirical data from forensic monographs (SWGDRUG) with theoretical functional group assignments.

Table 1: Critical FTIR Absorbance Bands for 2-MAPB HCl

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Diagnostic Value |

| 2962 | Medium | C-H stretch (asymmetric, methyl/methylene) | General alkyl backbone indicator. |

| 2704 | Medium/Broad | N-H stretch (Amine salt) | Characteristic "amine salt band" often seen in HCl drugs (2400-3000 region). |

| 2467 | Broad | N-H...Cl vibrational mode | Confirms the hydrochloride salt form. |

| 1612 | Strong | C=C aromatic ring stretch | Benzofuran ring breathing mode. |

| 1587 | Medium | C=C aromatic ring stretch | Secondary aromatic indicator. |

| 1454 | Medium | CH₂ / CH₃ deformation | Standard alkane bending. |

| 1254 | Strong | C-O-C asymmetric stretch | Critical: Characteristic of the benzofuran ether linkage. |

| 1103 | Strong | C-N stretch | Aliphatic amine linkage. |

| 754 | Strong | C-H out-of-plane (OOP) bend | Differentiation: Indicates substitution pattern on the benzene ring. |

| 706 | Medium | Ring deformation | Benzofuran skeletal vibration. |

Note: Data derived from SWGDRUG Monograph 2-MAPB (Rev 02/22/2016) and general benzofuran vibrational theory.

Differentiation Strategy (2-MAPB vs. Isomers)

Differentiation of 2-MAPB from 5-MAPB and 6-MAPB is the most critical aspect of analysis. While the alkyl amine chain is identical, the position of the attachment to the benzofuran ring changes the symmetry and dipole moments, resulting in distinct shifts in the fingerprint region (1500–600 cm⁻¹).

-

2-MAPB: Attachment at the 2-position (furan ring).[2]

-

5-MAPB / 6-MAPB: Attachment at the 5 or 6-position (benzene ring).

Differentiation Logic:

-

The 700–900 cm⁻¹ Region: This region contains the C-H out-of-plane (OOP) bending vibrations, which are highly sensitive to aromatic substitution patterns.

-

2-MAPB: Prominent peaks at 754 cm⁻¹ and 791 cm⁻¹ .

-

5/6-Isomers: typically exhibit different OOP patterns due to the substitution on the benzene ring rather than the furan ring.

-

-

The Ether Stretch (1250 cm⁻¹): The environment of the oxygen atom in the furan ring differs slightly when the alkyl chain is adjacent (2-position) versus distal (5/6-position), causing subtle shifts in the C-O-C stretching band.

Analytical Workflow:

Caption: Workflow for the FTIR identification of 2-MAPB HCl, emphasizing salt confirmation and fingerprint region differentiation.

Quality Control & Validation

To maintain the "Trustworthiness" of this protocol, the following QC measures are mandatory:

-

Reference Standard Verification: Never rely solely on literature values for definitive identification. Run a concurrent standard of 2-MAPB HCl (e.g., from Cayman Chemical or DEA reference collection) on the same instrument to account for instrumental shifts.

-

Wavenumber Calibration: Ensure the spectrometer is calibrated using a Polystyrene film standard. The peak at 1601.35 cm⁻¹ should be within ±1.0 cm⁻¹.

-

Correlation Coefficient: When using automated library matching, a correlation score (Hit Quality Index) of >95% is recommended for positive identification, visually confirmed by the analyst.

References

-

SWGDRUG. (2016). Monograph: 2-MAPB (Revision 02/22/2016). Scientific Working Group for the Analysis of Seized Drugs. Link

-

Cayman Chemical. (2023). 2-MAPB (hydrochloride) Product Information & Safety Data Sheet. Link

-

Shevyrin, V., et al. (2016). Differentiation of 2- and 6-isomers of (2-dimethylaminopropyl)benzofuran by tandem mass spectrometry. ResearchGate. Link

-

United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Synthetic Cathinones and Related Compounds. (Contextual reference for NPS analysis workflows). Link

Sources

Technical Guide: Pharmacological Profile of 2-MAPB vs. MDMA

[1]

Executive Summary & Chemical Identity

2-MAPB represents a structural isomer of the more commonly researched 5-MAPB and 6-MAPB.[1] Unlike MDMA, which contains a methylenedioxy ring fused to a benzene ring, 2-MAPB utilizes a benzofuran scaffold.[1][2] Crucially, the ethylamine side chain in 2-MAPB is attached to the furan ring (position 2) , whereas in MDMA (and 5/6-MAPB), the side chain is attached to the benzene ring.

This positional isomerism results in a distinct pharmacological profile characterized by weaker noradrenergic (NE) release compared to MDMA, potentially leading to a less psychostimulant-heavy and more "sedative" entactogenic effect.[2]

| Feature | MDMA | 2-MAPB |

| IUPAC Name | 1-(1,3-benzodioxol-5-yl)-N-methylpropan-2-amine | 1-(1-benzofuran-2-yl)-N-methylpropan-2-amine |

| Core Scaffold | Methylenedioxyphenethylamine | Benzofuran |

| Side Chain Position | Phenyl Ring (Pos.[1] 5) | Furan Ring (Pos.[3][4][5][6][7][8][9] 2) |

| Key Characteristic | Balanced 5-HT/DA/NE releaser | 5-HT/DA releaser; Weak NE release |

Structural & Metabolic Logic (SAR)

The substitution of the methylenedioxy ring with a benzofuran ring is a strategic modification in medicinal chemistry intended to improve metabolic stability.

Ring Stability and Neurotoxicity

-

MDMA (Methylenedioxy): The methylenedioxy bridge is metabolically labile. It is cleaved by CYP450 enzymes (mainly CYP2D6) to form alpha-methyldopamine (HHMA) .[1] This catechol metabolite oxidizes to ortho-quinones, generating reactive oxygen species (ROS) and contributing to serotonergic neurotoxicity.

-

2-MAPB (Benzofuran): The benzofuran ring is aromatic and significantly more resistant to metabolic cleavage.[1] This theoretically reduces the formation of quinone-based toxic metabolites, although it does not eliminate risks associated with monoamine depletion or receptor-mediated toxicity (e.g., 5-HT2B).[1]

Visualization: Structural Divergence & SAR

The following diagram illustrates the structural relationship and the critical "Shift" of the side chain that defines 2-MAPB.

Figure 1: SAR logic demonstrating the derivation of 2-MAPB from the MDMA template. Note the divergence based on side-chain attachment.

Pharmacodynamics: Transporter & Receptor Profile[1]

Monoamine Release Profile

Both compounds act as Monoamine Releasing Agents (MRAs) , functioning as substrates for the Serotonin (SERT), Dopamine (DAT), and Norepinephrine (NET) transporters.[2][4] They reverse transporter flux, causing efflux of neurotransmitters into the synaptic cleft.

Key Distinction:

-

MDMA is a potent releaser of NE and 5-HT , with moderate DA release.[1][2] The high NE release contributes to its psychostimulant "rush" and sympathomimetic effects (elevated heart rate, blood pressure).

-

2-MAPB exhibits a release profile where 5-HT and DA are elevated comparably to MDMA, but NE release is significantly weaker .[1][2] This suggests a pharmacological profile that preserves the entactogenic (empathogenic) and euphoric aspects but lacks the intense adrenergic stimulation of MDMA.

Quantitative Comparison (In Vitro & In Vivo)

Data synthesized from Fuwa et al. (2016) and Rickli et al. (2015).

| Target | MDMA Activity | 2-MAPB Activity | Comparative Note |

| SERT (5-HT) | High Potency Releaser | High Potency Releaser | Equipotent. Both induce robust 5-HT efflux.[1] |

| DAT (Dopamine) | Moderate Potency Releaser | Moderate Potency Releaser | Similar. 2-MAPB maintains dopaminergic efficacy.[1] |

| NET (Norepinephrine) | High Potency Releaser | Weak/Partial Releaser | Divergent. 2-MAPB is less adrenergic. |

| 5-HT2A Receptor | Partial Agonist | Partial Agonist (Likely) | Contributes to psychedelic/visual nuance. |

| 5-HT2B Receptor | Agonist | Agonist (Class Effect) | Safety Risk. Linked to valvular heart disease.[1] |

Visualization: Signaling & Effect Pathways

Comparison of the downstream physiological effects based on the transporter selectivity ratios.

Figure 2: Pharmacodynamic pathways showing the reduced adrenergic (NET) activation of 2-MAPB compared to MDMA.[1]

Experimental Protocols for Validation

To validate these profiles in a laboratory setting, the following protocols are standard for distinguishing substrate-based releasers from reuptake inhibitors.

Synaptosomal Monoamine Release Assay

This assay determines if the drug actively reverses the transporter or simply blocks it.

-

Preparation: Isolate synaptosomes from rat striatum (for DA) and hippocampus/cortex (for 5-HT/NE) using sucrose gradient centrifugation.

-

Loading: Incubate synaptosomes with radiolabeled substrates (

, -

Wash: Remove extracellular radioligand via centrifugation/washing.

-

Drug Challenge: Incubate pre-loaded synaptosomes with varying concentrations of 2-MAPB (0.1 nM – 100

M). -

Measurement: Stop reaction with ice-cold buffer; measure radioactivity in the supernatant (released fraction) via liquid scintillation counting.

-

Validation:

Visualization: Experimental Workflow

Figure 3: Step-by-step workflow for the Synaptosomal Monoamine Release Assay.

Toxicology & Safety Implications

Neurotoxicity (Oxidative Stress)

-

MDMA: High risk. The catechol metabolites are potent redox cyclers.

-

2-MAPB: Lower theoretical risk.[1] The benzofuran ring does not readily open to form catechols. However, high dopamine efflux can still lead to auto-oxidation of dopamine (DA quinones) inside the nerve terminal if VMAT2 is inhibited or overwhelmed.

Cardiotoxicity (5-HT2B)

Benzofurans (e.g., 6-APB, 5-MAPB) are potent agonists at the 5-HT2B receptor .[1] Chronic activation of this receptor is causally linked to valvular heart disease (cardiac fibrosis). While specific Ki data for 2-MAPB at 5-HT2B is sparse compared to 5-MAPB, the structural class suggests a high probability of 5-HT2B agonism .[1] This represents a significant safety concern for chronic use.

References

-

Fuwa, T., et al. (2016). Novel psychoactive benzofurans strongly increase extracellular serotonin level in mouse corpus striatum.[3] The Journal of Toxicological Sciences. Link

-

Rickli, A., et al. (2015). Pharmacological profile of novel psychoactive benzofurans.[10][11][12] British Journal of Pharmacology. Link

-

Simmler, L. D., et al. (2013). Pharmacological characterization of novel synthetic cathinones and benzofurans. Neuropharmacology.[3][4][10][13] Link

-

Steuer, A. E., et al. (2017). Postmortem distribution and redistribution of MDAI and 2-MAPB in blood and alternative matrices.[14] Forensic Science International. Link

-

Baumann, M. H., et al. (2012). The designer methcathinone analogs, mephedrone and methylone, are substrates for monoamine transporters in brain tissue. Neuropsychopharmacology. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. grokipedia.com [grokipedia.com]

- 3. scholarworks.wmich.edu [scholarworks.wmich.edu]

- 4. Novel Benzofuran Derivatives Induce Monoamine Release and Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medium.com [medium.com]

- 6. The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. zora.uzh.ch [zora.uzh.ch]

- 8. Locomotor and discriminative stimulus effects of three benzofuran compounds in comparison to abused psychostimulants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Structure-activity relationships of bath salt components: substituted cathinones and benzofurans at biogenic amine transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pharmacological profile of novel psychoactive benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Postmortem distribution and redistribution of MDAI and 2-MAPB in blood and alternative matrices [pubmed.ncbi.nlm.nih.gov]

Determining the Monoamine Transporter Affinity Profile of 2-MAPB: A Technical Guide

Abstract

1-(1-Benzofuran-2-yl)-N-methylpropan-2-amine (2-MAPB) is a psychoactive substance belonging to the substituted benzofuran class.[1][2] Anecdotal reports and preliminary in vivo studies suggest it possesses empathogenic effects, likely mediated by its interaction with monoamine transporters.[1][3] However, a significant gap exists in the scientific literature regarding a quantitative, in vitro characterization of 2-MAPB's binding affinity (Kᵢ) and functional potency (IC₅₀) at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. This guide provides a comprehensive framework for researchers to definitively determine this pharmacological profile. We present detailed, field-proven protocols for competitive radioligand binding and neurotransmitter uptake inhibition assays, grounded in established methodologies. Furthermore, we discuss the anticipated structure-activity relationships that likely govern 2-MAPB's transporter interactions and outline the necessary data analysis procedures to yield robust, comparable affinity and potency values.

Introduction: The Rationale for Characterization

2-MAPB is a structural analog of compounds like MDMA and 5-MAPB, which are known to act as monoamine transporter substrates and releasers.[1][3] Understanding the precise affinity and selectivity of 2-MAPB for DAT, NET, and SERT is critical for several reasons:

-

Mechanistic Insight: Quantifying transporter affinity will elucidate the primary molecular targets responsible for its psychoactive effects. A higher affinity for SERT over DAT/NET, for example, would suggest a pharmacological profile more aligned with entactogens like MDMA.

-

Predictive Toxicology: The balance of DAT versus SERT activity is a key predictor of both abuse liability and potential neurotoxicity. High DAT affinity is often associated with greater reinforcing properties, while potent SERT activity can be linked to risks such as serotonin syndrome.

-

Drug Development: For medicinal chemists, a detailed transporter profile provides a crucial dataset for understanding structure-activity relationships (SAR) within the benzofuran class, guiding the design of novel compounds with specific therapeutic properties.[4][5][6]

Given the absence of published Kᵢ and IC₅₀ values for 2-MAPB, this document serves as a self-validating roadmap for their empirical determination.

Theoretical Framework & Structure-Activity Relationship (SAR) Hypothesis

2-MAPB's structure, featuring a benzofuran ring system linked to a methylaminopropane side chain, suggests it will interact with monoamine transporters. Based on analogs, we can formulate a working hypothesis:

-

Comparison to 5-MAPB and 6-APB: These compounds are known serotonin-selective releasing agents.[3] The position of the aminopropyl chain on the benzofuran ring is a critical determinant of activity.[4][7]

-

Hypothesized Profile: It is plausible that 2-MAPB will exhibit a preferential affinity for SERT over DAT and NET, acting as a competitive inhibitor of substrate uptake and potentially as a substrate/releaser itself. Microdialysis studies in mice have already shown that 2-MAPB increases extracellular serotonin levels more significantly than dopamine levels, supporting this hypothesis.[3]

The following experimental plan is designed to test this hypothesis by generating quantitative affinity and functional potency data.

Experimental Plan: A Dual-Assay Approach

To build a complete profile, two distinct but complementary in vitro assays are required:

-

Radioligand Binding Assays: To determine the binding affinity (Kᵢ) of 2-MAPB at each transporter. This measures how tightly the compound binds to the transporter protein.

-

Neurotransmitter Uptake Inhibition Assays: To determine the functional potency (IC₅₀) of 2-MAPB. This measures how effectively the compound blocks the transporter's primary function of clearing neurotransmitters from the synapse.[8]

These assays can be performed using either stably transfected cell lines expressing the human transporters (e.g., HEK-293-hDAT/hNET/hSERT) or synaptosomes isolated from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT).[8][9][10] The use of cloned human transporters is often preferred as it provides data specific to the human isoforms and avoids confounding interactions with other proteins present in native tissue preparations.[11][12]

Figure 1. Dual-assay workflow for 2-MAPB transporter characterization.

Detailed Experimental Protocols

The following protocols are based on established methodologies, such as those utilized by the NIMH Psychoactive Drug Screening Program (PDSP).[13][14][15][16]

Protocol 1: Radioligand Competitive Binding Assay

This protocol determines the equilibrium dissociation constant (Kᵢ) by measuring the concentration of 2-MAPB required to displace a known radioligand from the transporter by 50% (IC₅₀).

A. Materials & Reagents

-

Biological Material: Cell membranes from HEK-293 cells stably expressing either hDAT, hNET, or hSERT.

-

Radioligands (Specific selection is critical): [17]

-

hDAT: [³H]WIN 35,428 (or [¹²⁵I]RTI-55)

-

hNET: [³H]Nisoxetine

-

hSERT: [³H]Citalopram or [³H]Paroxetine

-

-

Test Compound: 2-MAPB Hydrochloride, dissolved in assay buffer to create a stock solution.

-

Reference Compounds (for positive control):

-

hDAT: Cocaine or GBR-12909

-

hNET: Desipramine

-

hSERT: Fluoxetine or Paroxetine

-

-

Assay Buffer: Tris-HCl (50 mM) with 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Wash Buffer: Ice-cold Assay Buffer.

-

Equipment: 96-well microplates, vacuum filtration manifold with glass fiber filters (e.g., Whatman GF/B), liquid scintillation counter, scintillation fluid.

B. Step-by-Step Methodology

-

Plate Setup: To each well of a 96-well plate, add reagents in the following order:

-

Assay Buffer.

-

Increasing concentrations of 2-MAPB (e.g., 10⁻¹¹ M to 10⁻⁴ M), reference compound, or buffer for total binding determination.

-

A fixed concentration of the appropriate radioligand (typically at or near its Kₑ value).

-

Cell membrane preparation (protein concentration ~5-20 µ g/well ).

-

-

Incubation: Incubate the plates at room temperature (or 4°C, depending on the transporter) for 60-120 minutes to reach equilibrium.

-

Termination & Harvesting: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound.

-

Washing: Quickly wash each filter with ice-cold wash buffer (e.g., 3 x 3 mL) to remove non-specifically bound radioligand.

-

Quantification: Place filters into scintillation vials, add scintillation fluid, and quantify the amount of bound radioactivity using a liquid scintillation counter.

-

Non-Specific Binding: Determine non-specific binding in parallel wells containing a high concentration of a known inhibitor (e.g., 10 µM cocaine for DAT) to saturate the transporters.

Protocol 2: Neurotransmitter Uptake Inhibition Assay

This protocol determines the functional potency (IC₅₀) by measuring the ability of 2-MAPB to inhibit the transport of a radiolabeled neurotransmitter substrate into cells or synaptosomes.[8][18]

A. Materials & Reagents

-

Biological Material: Intact HEK-293 cells expressing hDAT, hNET, or hSERT, or freshly prepared rodent brain synaptosomes.[19][20]

-

Radiolabeled Substrates:

-

hDAT: [³H]Dopamine or [³H]MPP+

-

hNET: [³H]Norepinephrine

-

hSERT: [³H]Serotonin (5-HT)

-

-

Test Compound: 2-MAPB Hydrochloride.

-

Reference Compounds: As in the binding assay.

-

Assay Buffer: Krebs-HEPES buffer (KHB) or similar physiological salt solution.[9]

-

Equipment: As in the binding assay.

B. Step-by-Step Methodology

-

Plate Setup: Add cells or synaptosomes to each well of a 96-well plate.

-

Pre-incubation: Add increasing concentrations of 2-MAPB or reference compound and pre-incubate for 10-20 minutes at the assay temperature (typically 25°C or 37°C).[21]

-

Initiation of Uptake: Initiate neurotransmitter uptake by adding the respective [³H]-labeled substrate at a concentration near its Kₘ value.[10]

-

Incubation: Incubate for a short, defined period (e.g., 5-15 minutes) that falls within the linear phase of substrate uptake.

-

Termination & Harvesting: Terminate uptake by rapid vacuum filtration over glass fiber filters, followed by immediate washing with ice-cold buffer.

-

Quantification: Quantify the radioactivity trapped inside the cells/synaptosomes via liquid scintillation counting.

-

Non-Specific Uptake: Determine non-specific uptake in the presence of a known selective inhibitor (e.g., 10 µM cocaine for DAT).

Figure 2. General experimental workflow for both binding and uptake assays.

Data Analysis and Interpretation

A. Calculating IC₅₀ For both assays, raw data (counts per minute, CPM) will be plotted against the log concentration of 2-MAPB. The data should be normalized, with 100% activity defined by the control wells (no inhibitor) and 0% activity defined by the non-specific binding/uptake wells. A sigmoidal dose-response curve is then fitted to the data using non-linear regression to determine the IC₅₀ value—the concentration of 2-MAPB that produces 50% inhibition.

B. Calculating Kᵢ from IC₅₀ (for Binding Assays) The IC₅₀ value from a competitive binding assay is dependent on the concentration of the radioligand used.[22][23] To determine the intrinsic affinity constant (Kᵢ), which is an absolute value, the Cheng-Prusoff equation must be applied.[22][24][25]

Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kₑ is the equilibrium dissociation constant of the radioligand for the transporter.

This conversion allows for the direct comparison of 2-MAPB's binding affinity across different transporters and with other compounds, regardless of the specific assay conditions.[22]

C. Presentation of Data All quantitative affinity and potency data should be summarized in a clear, tabular format for easy comparison across the three monoamine transporters.

| Transporter | Binding Affinity (Kᵢ, nM) | Functional Potency (IC₅₀, nM) |

| hDAT | [Experimental Value] | [Experimental Value] |

| hNET | [Experimental Value] | [Experimental Value] |

| hSERT | [Experimental Value] | [Experimental Value] |

Table 1. Proposed Data Summary for 2-MAPB Monoamine Transporter Profile.

Conclusion

While direct empirical data for the in vitro monoamine transporter affinity of 2-MAPB remains to be published, its structural similarity to known monoamine releasers provides a strong rationale for its characterization.[1][3] The dual-assay approach detailed in this guide, combining competitive radioligand binding with functional uptake inhibition, represents a robust and validated methodology to fill this knowledge gap. By systematically applying these protocols, researchers can generate the high-quality Kᵢ and IC₅₀ data needed to definitively establish the pharmacological profile of 2-MAPB, providing crucial insights into its mechanism of action, potential for abuse, and place within the broader class of benzofuran-based psychoactive compounds.

References

-

Fuwa, T., Suzuki, J., Tanaka, T., Inomata, A., Honda, Y., & Kodama, T. (2016). Novel psychoactive benzofurans strongly increase extracellular serotonin level in mouse corpus striatum. The Journal of Toxicological Sciences, 41(3), 329–337. [Link]

-

Staeheli, S. N., Boxler, M. I., Oestreich, A., Marti, M., Gascho, D., Bolliger, S. A., et al. (2017). Postmortem distribution and redistribution of MDAI and 2-MAPB in blood and alternative matrices. Forensic Science International, 279, 83–87. [Link]

-

Bertin Bioreagent. (n.d.). 2-MAPB (hydrochloride). Retrieved from [Link]

-

Hasenhuetl, P. S., Bhat, S., & Schoeder, C. T. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(11), 1632-1641. [Link]

-

Roth, B. L. (n.d.). NIMH Psychoactive Drug Screening Program (PDSP). University of North Carolina at Chapel Hill. Retrieved from [Link]

-

Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]

-

Cerrada, A., Andreoli, F., & Reith, M. E. A. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience, 11(20), 3368-3382. [Link]

-

Ushijima, I., & Caron, M. G. (2001). Uptake and release of neurotransmitters. Current Protocols in Neuroscience, Chapter 7, Unit 7.8. [Link]

-

Al-Trawneh, S. A., & Al-Salahat, K. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. International Journal of Molecular Sciences, 23(9), 4734. [Link]

-

Canadian Society of Pharmacology and Therapeutics. (n.d.). Cheng-Prusoff Equation. Retrieved from [Link]

-

National Institute of Mental Health. (n.d.). The NIMH Psychoactive Drug Screening Program (PDSP). Retrieved from [Link]

-

Shimshoni, J. A., Winkler, I., Edery, N., & Golan, E. (2017). Pharmacological profile of novel psychoactive benzofurans. Toxicology Letters, 275, 77-85. [Link]

-

Chem Help ASAP. (2021, January 13). Ki, IC50, & the Cheng-Prusoff equation [Video]. YouTube. [Link]

-

ResearchGate. (2013, August 7). A good protocol for extracting mouse brain synaptosomes?. Retrieved from [Link]

-

Reith, M. E. A., Blough, B. E., & Baumann, M. H. (2019). Structure-activity relationships of bath salt components: substituted cathinones and benzofurans at biogenic amine transporters. Psychopharmacology, 236(3), 847-862. [Link]

-

Bio-protocol. (n.d.). Striatal Synaptosomes Preparation from Mouse Brain. Retrieved from [Link]

-

Promega Connections. (2025, March 6). IC50, EC50 and Kd: What is the Difference and Why Do They matter?. Retrieved from [Link]

-

S. N. (2020). In vitro assays for the functional characterization of the dopamine transporter (DAT). Bio-protocol, 10(10), e3621. [Link]

Sources

- 1. 2-MAPB - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. Structure-activity relationships of bath salt components: substituted cathinones and benzofurans at biogenic amine transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity [jstage.jst.go.jp]

- 6. Synthesis and Structure-Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 8. Uptake and release of neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. PDSP - NIMH Psychoactive Drug Screening Program [pdspdb.unc.edu]

- 14. kidbdev.med.unc.edu [kidbdev.med.unc.edu]

- 15. The NIMH Psychoactive Drug Screening Program (PDSP) - National Institute of Mental Health (NIMH) [nimh.nih.gov]

- 16. dknet.org [dknet.org]

- 17. Radiometric Ligand-Binding Assays | Revvity [revvity.com]

- 18. Striatal Synaptosomes Preparation from Mouse Brain [bio-protocol.org]

- 19. Isolate Functional Synaptosomes | Thermo Fisher Scientific - TW [thermofisher.com]

- 20. researchgate.net [researchgate.net]

- 21. academic.oup.com [academic.oup.com]

- 22. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

- 23. promegaconnections.com [promegaconnections.com]

- 24. m.youtube.com [m.youtube.com]

- 25. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profiling and Stock Solution Preparation of 2-MAPB Hydrochloride

[1][2]

Executive Summary

This technical guide provides a definitive framework for the solubilization, handling, and storage of 2-MAPB hydrochloride (1-(benzofuran-2-yl)-N-methylpropan-2-amine HCl).[1][2] As a structural analog of MDMA and a member of the benzofuran class, 2-MAPB presents specific physicochemical challenges—primarily oxidation susceptibility and pH-dependent solubility profiles—that differ from simple phenethylamines.[1][2]

Inconsistent solubility data can lead to significant experimental error in potency assays, toxicological screenings, and forensic quantitative analysis.[1][2] This guide synthesizes supplier-validated data with field-proven protocols to ensure reproducibility.

Physicochemical Profile

Understanding the fundamental properties of the hydrochloride salt is a prerequisite for successful formulation.[1][2] 2-MAPB HCl is a crystalline solid that relies on ionic dissociation for aqueous solubility.[1][2]

Table 1: Core Physicochemical Data[1][2]

| Property | Specification |

| Chemical Name | 1-(benzofuran-2-yl)-N-methylpropan-2-amine hydrochloride |

| Synonyms | 2-MAPB HCl, N,α-dimethyl-2-benzofuranethanamine HCl |

| CAS Number | 100389-74-0 |

| Molecular Formula | C₁₂H₁₅NO[1][2][3][4][5][6] • HCl |

| Formula Weight | 225.7 g/mol |

| Appearance | Crystalline Solid |

| Storage Stability | ≥ 2 years at -20°C (Desiccated) |

Table 2: Solubility Limits (25°C)

| Solvent | Solubility Limit (approx.)[1][2][7][8][9][10] | Application Context |

| DMSO | ~25 mg/mL | Preferred for high-concentration stock solutions (Cryopreservation).[1][2] |

| DMF | ~25 mg/mL | Alternative organic stock; higher volatility than DMSO.[1][2] |

| Ethanol | ~10 mg/mL | Suitable for volatile stocks; lower capacity than DMSO.[1][2] |

| PBS (pH 7.2) | ~10 mg/mL | Working solution limit.[1][2] Risk of precipitation if exceeded. |

| Water | ~10 mg/mL | Unbuffered; pH monitoring required.[1][2] |

Critical Insight: While the hydrochloride salt is water-soluble, the benzofuran ring renders the free base significantly lipophilic.[1][2] In aqueous buffers with pH > 7.4, the equilibrium shifts toward the free base, increasing the risk of "oiling out" or precipitation.[1][2]

Protocol A: Preparation of High-Stability Stock Solutions

Objective: Create a stable, high-concentration master stock in organic solvent to minimize hydrolysis and oxidation.

Reagents & Equipment[1][2][7][8][11][12]

-

Anhydrous DMSO (Dimethyl Sulfoxide), ACS Grade or higher[2]

Step-by-Step Methodology

-

Gravimetric Analysis: Weigh the target mass of 2-MAPB HCl directly into an amber vial. Do not weigh onto weighing paper to avoid static loss of fine crystals.[2]

-

Solvent Addition: Add anhydrous DMSO to achieve a concentration of 20–25 mg/mL .

-

Dissolution: Vortex for 30–60 seconds. Sonication (40 kHz) may be used for 1–2 minutes if crystals persist, but avoid heat generation (>30°C) which degrades the amine.[1][2]

-

Inert Gas Purging: Gently stream Argon or Nitrogen over the solution headspace for 15 seconds to displace oxygen.[1][2]

-

Sealing: Cap tightly with a PTFE-lined closure.[1][2] Parafilm is insufficient for long-term storage of volatile amine solutions.[1][2]

Protocol B: Aqueous Dilution for Biological Assays[2]

Objective: Dilute the organic stock into an aqueous buffer (PBS) without inducing precipitation.

The "Crash-Out" Phenomenon

Direct injection of a high-concentration organic stock into a static aqueous buffer often causes local precipitation (the "crash-out" effect) where the solvent front meets the water.[1][2]

Step-by-Step Methodology

-

Calculate the Dilution Factor: Ensure the final organic solvent concentration (DMSO/Ethanol) is < 0.1% to avoid solvent toxicity in cell assays, or < 1% for chemical analysis.

-

Dynamic Addition:

-

Visual Validation: Inspect for turbidity (Tyndall effect) using a focused light beam.[1][2] The solution should remain optically clear.

-

Usage Window: Aqueous solutions of benzofurans are prone to oxidation (browning) over time.[1][2] Use within 24 hours.

Visualizing the Workflow

The following diagram illustrates the decision logic for solvent selection and the critical control points for preventing precipitation.

Figure 1: Solubility decision matrix emphasizing the stability benefits of organic stock preparation versus direct aqueous dissolution.

Analytical Validation: Saturation Shake-Flask Method

For researchers needing to determine the exact solubility limit in a novel buffer system (e.g., simulated gastric fluid), use this self-validating protocol.

Figure 2: Standardized workflow for quantitative solubility determination.

-

Saturation: Add 2-MAPB HCl to the buffer until undissolved solid is visible (supersaturation).

-

Equilibration: Agitate at constant temperature (25°C) for 24 hours.

-

Filtration: Pass the supernatant through a 0.22 µm PVDF filter (low binding) to remove micro-particulates.[1][2]

-

Quantification: Analyze the filtrate via HPLC-UV (245 nm) against a standard curve prepared in DMSO.

References

-

National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 413938, 1-(1-Benzofuran-2-yl)propan-2-amine. Retrieved October 26, 2023, from [Link][2]

-

Edelmann, F. T. (2021).[1][2][6][10] Solubility of drugs in ethanol and DMSO. ResearchGate. Retrieved October 26, 2023, from [Link]

Sources

- 1. 1-(1-Benzofuran-2-YL)propan-2-amine | C11H13NO | CID 413938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. 1-(Benzofuran-5-YL)-N-((2-methoxyphenyl)methyl)propan-2-amine | C19H21NO2 | CID 138858150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Benzofuran-2-ylmethanamine hydrochloride | C9H10ClNO | CID 22467483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-(3-Methyl-1-benzofuran-2-yl)propan-2-amine | C12H15NO | CID 82264269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. content.labscoop.com [content.labscoop.com]

- 8. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. caymanchem.com [caymanchem.com]

Technical Guide: Identification of 2-MAPB Metabolites in Urine Samples

Topic: Identification of 2-MAPB Metabolites in Urine Samples Content Type: Technical Guide / Whitepaper Audience: Researchers, Forensic Toxicologists, and Drug Development Professionals

Executive Summary & Chemical Context

The identification of 2-MAPB (1-(benzofuran-2-yl)-N-methylpropan-2-amine) in biological matrices represents a critical challenge in forensic toxicology due to its structural isomerism with the more common 5-MAPB and 6-MAPB. As a Novel Psychoactive Substance (NPS) of the benzofuran class, 2-MAPB acts as a monoamine reuptake inhibitor and releasing agent.

This guide details the metabolic biotransformation of 2-MAPB and provides a validated analytical workflow for its identification in urine. Unlike blood, urine offers a wider detection window and higher concentrations of polar metabolites, making it the matrix of choice for retrospective consumption analysis.

Metabolic Pathway Analysis

Understanding the biotransformation of 2-MAPB is the prerequisite for accurate method development. In urine, the parent compound is often detectable, but the identification of specific metabolites confirms ingestion and rules out external contamination.

Phase I Metabolism

The primary metabolic routes for 2-MAPB involve oxidative deamination, N-demethylation, and hydroxylation.

-

N-Demethylation: The N-methyl group is enzymatically removed (likely via CYP450 isoforms such as CYP2D6 or CYP1A2) to form N-desmethyl-2-MAPB (also known as 2-APB or 2-aminopropylbenzofuran). This is a pharmacologically active metabolite.

-

Hydroxylation: The benzofuran ring or the alkyl side chain undergoes hydroxylation to form Hydroxy-2-MAPB . The exact position of the hydroxyl group on the furan ring varies, but it significantly increases polarity.

Phase II Metabolism

Phase I metabolites, particularly Hydroxy-2-MAPB, undergo conjugation with glucuronic acid (glucuronidation) or sulfate to increase water solubility for renal excretion. Consequently, urine samples often require hydrolysis to cleave these conjugates and improve detection sensitivity of the phase I markers.

Metabolic Pathway Diagram

The following diagram illustrates the biotransformation of 2-MAPB into its primary urinary targets.

Figure 1: Proposed metabolic pathway of 2-MAPB leading to primary urinary biomarkers.

Analytical Strategy: LC-HRMS/MS vs. GC-MS

While GC-MS is a standard screening tool, LC-HRMS/MS (Liquid Chromatography-High Resolution Tandem Mass Spectrometry) is the gold standard for 2-MAPB identification.[1] This is due to the need to distinguish 2-MAPB from its positional isomers (5-MAPB, 6-MAPB) which share identical molecular weights and very similar fragmentation patterns in Electron Ionization (EI) MS.

Differentiation of Isomers

The position of the alkyl-amine chain on the benzofuran ring (position 2 vs. 5 vs.[2] 6) alters the chromatographic retention time and subtle ion abundance ratios in MS/MS.

-

2-MAPB typically elutes earlier than 5-MAPB and 6-MAPB on C18 reverse-phase columns due to steric differences in the 2-position substitution.

-

Target Ions: High-resolution monitoring of the protonated precursor [M+H]+ (m/z ~190.1226) and specific product ions is required.

Experimental Protocol: Extraction and Identification

Reagents and Standards

-

Reference Standards: 2-MAPB HCl, 2-APB HCl (N-desmethyl metabolite).

-

Enzyme:

-Glucuronidase (from E. coli or Helix pomatia) for hydrolysis. -

Solvents: LC-MS grade Acetonitrile, Methanol, Formic Acid, Ammonium Formate.

Step-by-Step Workflow

Step 1: Enzymatic Hydrolysis

Rationale: To cleave Phase II glucuronides and release free Hydroxy-2-MAPB, increasing total detectable analyte concentration.

-

Aliquot 100 µL of urine into a centrifuge tube.

-

Add 50 µL of

-Glucuronidase solution in phosphate buffer (pH 6.0). -

Add 20 µL of Internal Standard (e.g., 2-MAPB-d3 or amphetamine-d5).

-

Incubate at 45°C for 60 minutes .

Step 2: Liquid-Liquid Extraction (LLE)

Rationale: Benzofurans are basic drugs. Alkaline extraction maximizes recovery into the organic layer.

-

Add 200 µL of 1 M Carbonate Buffer (pH 9-10) to the hydrolyzed sample.

-

Add 1 mL of extraction solvent (Chlorobutane or Ethyl Acetate).

-

Vortex for 5 minutes and centrifuge at 10,000 rpm for 5 minutes.

-

Transfer the organic (upper) supernatant to a clean glass vial.

-

Evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute in 100 µL of Mobile Phase A/B (95:5).

Step 3: LC-HRMS/MS Analysis[2]

-

Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid + 5mM Ammonium Formate in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Ionization: ESI Positive Mode.

Data Interpretation Table

The following table summarizes the mass spectral characteristics expected for 2-MAPB and its metabolites.

| Analyte | Precursor Ion [M+H]+ | Key Fragment Ions (MS/MS) | Retention Characteristic |

| 2-MAPB (Parent) | 190.1226 | 159.0804, 131.0491, 91.0542 | Distinct from 5/6-isomers |

| N-desmethyl-2-MAPB | 176.1070 | 159.0804, 131.0491 | Earlier than parent |

| Hydroxy-2-MAPB | 206.1176 | 188.1065 (loss of H2O), 147.0440 | Elutes earlier (more polar) |

Analytical Workflow Diagram

This diagram illustrates the logical flow from sample receipt to confirmation, emphasizing the critical decision points for isomer differentiation.

Figure 2: Analytical workflow for the extraction and confirmation of 2-MAPB in urine.

References

-

Theofel, N. et al. (2021).[3] Toxicological investigations in a death involving 2-MAPB. Forensic Science, Medicine and Pathology.[3] [Link]

-

Welter, J. et al. (2015).[1] Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB. Analytical and Bioanalytical Chemistry. [Link]

-

Stanczuk, A. et al. (2013).[1] Identification of (2-aminopropyl)benzofuran and its metabolites in human urine. Drug Testing and Analysis. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MS(n) techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Toxicological investigations in a death involving 2-MAPB - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Assessment: Preliminary In Vivo Effects of 2-MAPB in Rodent Models

Executive Summary

Compound: 2-MAPB (1-(benzofuran-2-yl)-N-methylpropan-2-amine) Class: Benzofuran-based Entactogen / Monoamine Releaser Status: New Psychoactive Substance (NPS); Structural Isomer of 5-MAPB and 6-MAPB.[1]

This technical guide outlines the preliminary in vivo pharmacological profile of 2-MAPB, synthesizing data from rodent microdialysis and behavioral assays. Unlike its widely studied isomer 5-MAPB, 2-MAPB exhibits a distinct structure-activity relationship (SAR) characterized by a "2-position" benzofuran attachment. Current preliminary data suggests 2-MAPB functions as a monoamine releasing agent (MRA) with a selectivity profile analogous to MDMA, yet possesses distinct serotonergic toxicity risks and 5-HT2 receptor affinity that necessitate rigorous experimental handling.

Part 1: Chemical & Pharmacological Basis (SAR Analysis)

Structural Distinction

The defining feature of 2-MAPB is the attachment of the ethylamine chain to the 2-position of the benzofuran ring. This contrasts with 5-MAPB (5-position) and 6-MAPB (6-position).[1][2]

-

5-MAPB/6-MAPB: High potency SERT/DAT releasers; often exceed MDMA potency.

-

2-MAPB: Steric alignment at the monoamine transporter (MAT) binding pocket results in a potency profile closer to MDMA, but with enhanced direct 5-HT2 receptor agonism.

Mechanism of Action

The primary in vivo mechanism involves the reversal of monoamine transporters, leading to non-exocytotic release of neurotransmitters.

-

Primary Target: Serotonin Transporter (SERT) – High affinity.

-

Secondary Target: Dopamine Transporter (DAT) – Moderate affinity.

-

Tertiary Target: 5-HT2A/2B/2C Receptors – Direct agonism (contributing to hallucinogenic/psychedelic effects and potential valvulopathy risks).

Figure 1: Pharmacodynamic pathway of 2-MAPB showing dual action: transporter reversal and direct receptor agonism.

Part 2: Experimental Protocols & Methodology

To validate the effects of 2-MAPB, researchers must employ self-validating protocols that include positive controls (MDMA) and negative controls (Saline).

In Vivo Microdialysis (Striatal Monoamine Assessment)

This protocol is the gold standard for quantifying the 5-HT/DA ratio, which defines the "entactogen" vs. "stimulant" classification.

Subject: Male C57BL/6J Mice or Sprague-Dawley Rats. Dose Range: 1 mg/kg – 10 mg/kg (i.p. or s.c.).

Step-by-Step Workflow:

-

Stereotaxic Surgery: Implant guide cannula targeting the striatum (Coordinates relative to Bregma: AP +0.5 mm, ML +2.0 mm, DV -3.0 mm for mice).

-

Recovery: Allow 24-48 hours for recovery to minimize inflammation artifacts.

-

Perfusion: Insert dialysis probe (2mm membrane length). Perfuse with artificial cerebrospinal fluid (aCSF) at 1.0 µL/min.

-

Baseline: Collect samples every 20 minutes until three consecutive samples vary by <10%.

-

Challenge: Administer 2-MAPB (e.g., 10 mg/kg i.p.).

-

Analysis: Analyze dialysate via HPLC-ECD (Electrochemical Detection).

Validation Criteria:

-

Success: 5-HT levels must rise >300% over baseline.

-

Differentiation: If DA rises > 5-HT, the compound behaves like amphetamine (stimulant). If 5-HT >> DA, it behaves like MDMA/2-MAPB (entactogen).

Biotelemetry: Thermoregulation Assay

Benzofurans carry a high risk of lethal hyperthermia. This assay is critical for safety profiling.

Protocol:

-